1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione
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Overview
Description
1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a phenylbutane-dione structure. The thiadiazole ring is known for its versatility and is widely studied in medicinal chemistry due to its ability to interact with various biological targets .
Mechanism of Action
Target of Action
It is known that compounds containing a thiadiazole ring, such as this one, have a broad spectrum of biological activities . They are able to cross cellular membranes and interact strongly with various biological targets .
Mode of Action
The thiadiazole ring’s mesoionic character allows it to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cell, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Given the broad biological activity of thiadiazole derivatives , it is likely that multiple pathways could be affected.
Pharmacokinetics
The thiadiazole ring’s ability to cross cellular membranes suggests that it may have good bioavailability .
Result of Action
Given the broad biological activity of thiadiazole derivatives , it is likely that it could have various effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Piperidine Ring: The thiadiazole ring can be further functionalized to introduce the piperidine moiety through nucleophilic substitution reactions.
Formation of the Phenylbutane-Dione Structure:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s thiadiazole ring is known for its anticancer, antiviral, antibacterial, and antifungal properties.
Biological Studies: It can be used to study the interaction of thiadiazole-containing compounds with various biological targets, including enzymes and receptors.
Industrial Applications:
Comparison with Similar Compounds
1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione can be compared with other thiadiazole-containing compounds:
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but may have different substituents, leading to variations in biological activity.
Piperidine Derivatives: Compounds with a piperidine ring may have different pharmacokinetic properties, affecting their absorption and distribution in the body.
Phenylbutane-Dione Derivatives: These compounds may have different substituents on the phenyl ring, influencing their chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of these three moieties, potentially offering a unique profile of biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-19-20-18(24-13)15-9-11-21(12-10-15)17(23)8-7-16(22)14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPVUJLIQOJFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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